2-(Ethylamino)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Science
Pyridine and its derivatives are a cornerstone of modern chemical science, owing to their versatile nature and presence in a multitude of applications. The pyridine ring, a heterocyclic aromatic compound, is a fundamental structural motif in many biologically active molecules and functional materials. In medicinal chemistry, pyridine scaffolds are considered privileged structures because of their ability to mimic the phenyl group while offering improved solubility and hydrogen bonding capabilities. smolecule.com This makes them integral to drug design and the development of novel therapeutic agents. nih.gov Researchers have successfully incorporated pyridine derivatives into drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders. nih.govchemimpex.com
Beyond pharmaceuticals, the utility of pyridine derivatives extends to materials science and catalysis. Their unique electronic properties and ability to coordinate with metal ions are crucial for creating stable complexes that can act as catalysts in various chemical transformations. ijcce.ac.ir These compounds also serve as essential intermediates or building blocks in organic synthesis, enabling the construction of more complex molecules for both research and industrial purposes. chemimpex.comevitachem.com Furthermore, certain pyridine derivatives have found applications in the agrochemical industry as growth regulators or pest deterrents. chemimpex.com
Overview of the Research Landscape of 2-(Ethylamino)pyridine and its Analogs
Among the vast family of pyridine derivatives, this compound has attracted considerable academic and industrial interest. It belongs to the class of 2-aminopyridines, which are characterized by an amino group at the C2 position of the pyridine ring and are recognized as important precursors for a variety of heterocyclic compounds. nih.gov The synthesis of this compound and its analogs is an active area of research, with various methods being developed, including multicomponent one-pot reactions and reactions involving chloropyridine precursors. nih.govevitachem.com A notable synthesis route involves the reaction of 2-chloropyridine (B119429) with the appropriate amine. evitachem.com
The physical and chemical properties of this compound are well-documented, providing a foundation for its application in further research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-ethylpyridin-2-amine | nih.gov |
| CAS Number | 37059-57-7 | chemdad.com |
| Molecular Formula | C₇H₁₀N₂ | nih.gov |
| Molecular Weight | 122.17 g/mol | nih.gov |
| Boiling Point | 82 °C / 3.8 mmHg | chemdad.com |
| Density | 1.029 g/cm³ (Predicted) | chemdad.com |
| pKa | 6.71 (Predicted) | chemdad.com |
The research landscape extends to numerous analogs of this compound, where the ethyl group or the pyridine ring is modified to tune the molecule's properties for specific applications. A prominent analog is 2-(Methylamino)pyridine (B147262), which has been studied for its ability to form complexes with metal ions like copper(I) and aluminum. ijcce.ac.irnih.govresearchgate.net These complexes exhibit interesting reactivity, such as the ability to capture carbon dioxide. nih.gov Other analogs have been developed by introducing different substituents to create a library of compounds for screening in drug discovery and materials science.
Scope and Objectives of Academic Investigations
Academic investigations into this compound and its analogs are driven by a range of objectives across different scientific disciplines. A primary focus is medicinal chemistry, where the goal is to design and synthesize novel therapeutic agents.
Key research objectives include:
Development of Kinase Inhibitors: Researchers are actively designing 2-aminopyridine (B139424) derivatives as potent and selective inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. Studies have focused on developing dual inhibitors for ROS1 and ALK to combat drug resistance, as well as selective inhibitors for JAK2 for treating myeloproliferative neoplasms. tandfonline.comresearchgate.net
Discovery of Novel Enzyme Inhibitors: Beyond kinases, these compounds are being explored as inhibitors for other enzymes. For instance, a series of 2-aminopyridine derivatives were designed and synthesized as potential inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a target for cancer therapy. nih.gov
Synthesis of Bioactive Molecules: The 2-aminopyridine scaffold is used to synthesize molecules with a variety of biological activities. Betahistine, a 2-(2-aminoethyl)pyridine (B145717) drug, is used for vestibular disorders. beilstein-journals.org The structural framework is also used to create compounds targeting neurological disorders and for their antimicrobial properties. nih.govchemimpex.com
Coordination Chemistry and Catalysis: A significant area of research involves the synthesis of metal complexes using 2-(alkylamino)pyridine ligands. Studies on aluminum complexes with 2-(methylamino)pyridine have demonstrated their potential for CO2 capture, functioning as a "Frustrated Lewis Pair" to activate the CO2 molecule. nih.gov Similarly, copper complexes have been prepared and characterized for their structural and reactive properties. ijcce.ac.irresearchgate.net
Advancement of Synthetic Methodologies: Organic chemists are continually working to develop more efficient and versatile methods for synthesizing substituted 2-aminopyridines. This includes creating novel multicomponent reactions and optimizing conditions for reactions like the Buchwald-Hartwig amination to produce these valuable compounds. nih.gov
Table 2: Examples of this compound Analogs and Their Research Focus
| Compound/Derivative Class | Research Focus | Key Findings |
|---|---|---|
| 2-Aminopyridine Derivatives | ROS1/ALK Dual Inhibitors | Spiro derivatives showed potent inhibition of crizotinib-resistant mutants like ROS1G2032R and ALKG1202R. tandfonline.com |
| 2-Aminopyridine Derivatives | Selective JAK2 Inhibitors | Compound 21b showed high inhibitory activity against JAK2 and significant antiproliferative activity against HEL cells. researchgate.net |
| 2-(Methylamino)pyridine | CO₂ Capture | Aluminum complexes with this ligand can sequester multiple equivalents of CO₂ per aluminum center under mild conditions. nih.gov |
| 2-(Methylamino)pyridine | Coordination Chemistry | Forms dimeric copper(I) complexes upon reaction of its lithium salt with a copper(I) source. ijcce.ac.irresearchgate.net |
| Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate | Synthetic Intermediate | The bromine atom provides a site for cross-coupling reactions, enabling diversification into complex pharmacophores for drug discovery. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGFWBPQQXZELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472988 | |
| Record name | 2-(Ethylamino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37059-57-7 | |
| Record name | 2-(Ethylamino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Ethylamino Pyridine and Derivatives
Direct Synthesis Approaches for 2-(Ethylamino)pyridine and Related Aminopyridines
Direct synthesis methods provide the most straightforward routes to this compound. These approaches typically involve the formation of a carbon-nitrogen bond between a pyridine (B92270) ring and an ethylamine (B1201723) moiety through amination or catalyzed cross-coupling reactions.
Amination Reactions for this compound Formation
The formation of this compound can be achieved through direct amination, often involving the reaction of a 2-halopyridine with ethylamine. This nucleophilic aromatic substitution (SNAr) is a fundamental method for synthesizing aminopyridines. scielo.brresearchgate.net The reactivity of the pyridine ring is often enhanced by the presence of electron-withdrawing groups, which facilitate the nucleophilic attack by the amine. scielo.br For instance, 2-chloropyridines can react with various amines to produce the corresponding 2-aminopyridine (B139424) derivatives. scielo.br While some methods require transition metal catalysts or high pressure, recent developments have focused on milder, catalyst-free conditions. scielo.br
Another approach involves the conversion of pyridine N-oxides into 2-aminopyridines. This one-pot, two-step process demonstrates high regioselectivity for the 2-position and is compatible with a variety of functional groups. researchgate.netresearchgate.net The reaction proceeds via an N-(2-pyridyl)pyridinium salt intermediate, which then undergoes hydrolytic decomposition to yield the desired 2-aminopyridine. researchgate.net
Direct asymmetric reductive amination of substituted 2-acetylpyridines using a chiral ruthenium catalyst and an ammonium (B1175870) salt as the nitrogen source also provides a pathway to chiral amines, showcasing the versatility of amination strategies. acs.org
Copper-Catalyzed Cross-Coupling Reactions (e.g., Goldberg Reaction)
Copper-catalyzed cross-coupling reactions, particularly the Goldberg reaction, offer an efficient and economical route for the synthesis of N-substituted aminopyridines. nih.govresearchgate.net This method is particularly useful for coupling 2-halopyridines, such as 2-bromopyridine (B144113), with amines or amides. nih.govresearchgate.net
A notable application of the Goldberg reaction is the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine and secondary N-alkyl(aryl)formamides. nih.gov The process utilizes an in-situ-formed catalyst from copper(I) iodide (CuI) and 1,10-phenanthroline (B135089), which can be used at low catalyst loadings (0.5–3 mol%). nih.govresearchgate.net The reaction proceeds in high yields and is scalable for multigram production. nih.govresearchgate.net A key advantage of this method is the in-situ cleavage of the intermediate aminopyridine formamide (B127407) via methanolysis or hydrolysis, directly yielding the 2-alkyl(aryl)aminopyridine product. nih.gov
The choice of ligand is crucial for the success of these reactions. While ligands like N,N'-dimethylethylenediamine (DMEDA) are effective, 1,10-phenanthroline (phen) has been shown to be more effective for coupling sterically hindered or less reactive amides. nih.gov The Goldberg reaction provides a practical alternative to other cross-coupling methods that may require an excess of the amine component or are less suitable for large-scale synthesis. nih.gov
Table 1: Examples of Copper-Catalyzed Goldberg Reactions with 2-Bromopyridine nih.govresearchgate.net
| Amide/Formamide | Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| N-Methylformamide | 2% CuI/phen | K₃PO₄ | Toluene (B28343) | Reflux | 89% (isolated) |
| N-Ethylformamide | 2% CuI/phen | K₃PO₄ | Toluene | Reflux | 87% (isolated) |
| N-Methylacetamide | 3% CuI/phen | K₃PO₄ | Toluene | Reflux | 80% (isolated) |
Multicomponent Reaction Strategies for Functionalized Pyridine Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecules, including functionalized 2-aminopyridines, in a single step from readily available starting materials. mdpi.comsemanticscholar.org These reactions offer significant advantages such as high atom economy, reduced reaction times, and simplified purification processes. jmaterenvironsci.com
One prominent MCR strategy for synthesizing substituted 2-aminopyridines involves a four-component reaction of an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde, and ammonium carbonate. mdpi.comsemanticscholar.org This catalyst-free method proceeds efficiently under solvent-free conditions at room temperature, making it an environmentally benign approach. mdpi.comsemanticscholar.org
Another effective MCR approach utilizes a three-component condensation of an enaminone, an active methylene (B1212753) compound like malononitrile, and a primary amine. jmaterenvironsci.comresearchgate.net This reaction can be promoted by microwave irradiation under solvent-free conditions, leading to high yields and short reaction times. jmaterenvironsci.comresearchgate.net The proposed mechanism involves an initial Michael addition of malononitrile to the enaminone, followed by condensation with the primary amine and subsequent intramolecular cyclization and aromatization to form the 2-aminopyridine scaffold. jmaterenvironsci.comresearchgate.net
Furthermore, a three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a [4+2] cycloaddition (Diels-Alder reaction). nih.gov This two-pot process allows for the flexible combination of various α,β-unsaturated acids, aldehydes, and enamines to produce diverse pyridine structures. nih.gov
Table 2: Overview of Multicomponent Reactions for 2-Aminopyridine Synthesis
| Reaction Type | Components | Conditions | Key Advantages |
|---|---|---|---|
| Four-Component | Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Catalyst-free, Solvent-free, Room Temperature | Simplicity, Green Conditions mdpi.comsemanticscholar.org |
| Three-Component | Enaminone, Malononitrile, Primary Amine | Microwave-assisted, Solvent-free | High yields, Short reaction times jmaterenvironsci.comresearchgate.net |
Synthesis of Derivatized this compound Structures
The core structure of this compound can be further functionalized to access a wide array of derivatives with tailored properties. Common strategies include the introduction of styryl groups through condensation reactions and the conjugation with amino acid esters.
Introduction of Styryl Moieties via Condensation Reactions (e.g., Wadsworth–Emmons)
The introduction of styryl moieties onto a pyridine ring is a common strategy to create compounds with interesting photophysical properties. researchgate.net The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and versatile method for the stereocontrolled synthesis of alkenes, including styryl derivatives. researchgate.net This reaction involves the olefination of a carbonyl compound, such as a pyridinecarboxaldehyde, with a phosphonate (B1237965) carbanion. researchgate.net
The HWE reaction offers excellent chemoselectivity, allowing for the differentiation between aldehydes and ketones, and provides complete positional selectivity of the newly formed double bond. researchgate.net Its stereoselectivity can be controlled by various factors, including the choice of base, solvent, and the structure of the phosphonate reagent. researchgate.net While direct examples of HWE reactions on a this compound-based aldehyde are specific, the methodology is broadly applicable to pyridine aldehydes. researchgate.netresearchgate.net The synthesis of styrylpyridinium salts, for example, often involves the reaction of a picolinium salt with an aldehyde (Knoevenagel condensation) or the reaction of a pyridine aldehyde with a phosphonium (B103445) ylide (Wittig reaction) or a phosphonate (HWE reaction). researchgate.net
Preparation of Amino Acid Ester Conjugates
The conjugation of amino acids or their esters to heterocyclic scaffolds like aminopyridines is a widely used strategy in medicinal chemistry to create hybrid molecules with potentially enhanced biological activity. researchgate.netresearchgate.netnih.gov These conjugates can be synthesized by forming an amide bond between the amino group of the aminopyridine and the carboxyl group of an amino acid.
The coupling reaction typically involves the use of a protected amino acid (e.g., with a Boc group) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate. nih.govnih.gov Following the coupling, the protecting group is removed to yield the final amino acid conjugate. nih.gov For example, various Boc-protected amino acids have been successfully coupled to heterocyclic amines, followed by deprotection to furnish the target molecules. nih.gov
Research has shown the synthesis of 2-(N-glycyl, alanyl, leucinyl, etc. methyl ester) aminopyridine derivatives through the reaction of aminopyridines with other reagents, indicating the feasibility of creating such conjugates. researchgate.netresearchgate.net These synthetic strategies provide access to a diverse library of this compound-amino acid ester conjugates for further investigation.
Formation of Schiff Base Compounds
Schiff bases, characterized by the azomethine (-C=N-) group, are pivotal intermediates in organic synthesis. The formation of Schiff bases from this compound involves the condensation of its primary amino group with an aldehyde or a ketone. This reaction is typically catalyzed by an acid and proceeds via a nucleophilic addition mechanism to form a hemiaminal intermediate, which then dehydrates to yield the final imine product. jocpr.com
The general synthetic protocol involves refluxing a mixture of this compound with a suitable carbonyl compound in a solvent such as ethanol (B145695). jocpr.comcrgjournals.com A catalytic amount of glacial acetic acid is often added to facilitate the dehydration step. jocpr.com The reaction progress can be monitored using thin-layer chromatography (TLC), and upon completion, the product is typically isolated by pouring the reaction mixture into crushed ice, followed by filtration and recrystallization from an appropriate solvent like methanol (B129727) or ethanol. jocpr.comcrgjournals.com This method has been successfully applied to synthesize a variety of Schiff bases from related aminopyridine precursors. jocpr.com For instance, Schiff bases of 2-aminopyridine have been prepared through condensation with various substituted pyrazole-4-carbaldehyde derivatives under these conditions. jocpr.com
Derivatization for Thiourea (B124793) Synthesis
Thiourea derivatives are valuable compounds in various chemical fields. The synthesis of thioureas from this compound can be achieved through several established routes. A primary method involves the reaction of the amine with an appropriate isothiocyanate. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. mdpi.com
In a typical procedure, this compound is reacted with an equimolar amount of an achiral or optically active isothiocyanate in a suitable solvent. mdpi.com The reaction is often carried out at room temperature. The resulting thiourea derivative can then be purified using column chromatography. mdpi.com This approach has been used to synthesize a range of optically active thioureas from the closely related (S)-1-(2-pyridyl)ethylamine, yielding products in good to excellent yields. mdpi.com
Table 1: Synthesis of Thiourea Derivatives from (S)-1-(2-pyridyl)ethylamine and Isothiocyanates Data derived from analogous synthesis.
| Isothiocyanate Reactant | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Naphthyl-1-isothiocyanate | Not Specified | 82.1 | mdpi.com |
| (2S)-2-Isothiocyanatobutane | Not Specified | 90.1 | mdpi.com |
An alternative pathway for thiourea synthesis involves the in-situ generation of an acyl isothiocyanate. jrespharm.comgoogle.com In this method, an acyl chloride, such as benzoyl chloride, is reacted with a thiocyanate (B1210189) salt like ammonium thiocyanate (NH₄SCN) in a dry solvent like acetone. jrespharm.com The this compound is then added to this mixture, and the reaction is heated under reflux. The initially formed N-acylthiourea can be hydrolyzed under basic or acidic conditions to yield the desired N-substituted thiourea. jrespharm.comgoogle.com
Synthesis of Pyrimidine-Fused Pyridine Derivatives
The synthesis of pyridopyrimidines, which are pyrimidine (B1678525) rings fused to a pyridine ring, represents a significant synthetic challenge that often requires multi-step procedures. Starting from a 2-(amino)-substituted pyridine, the fused pyrimidine ring can be constructed by reacting it with various reagents that provide the necessary carbon and nitrogen atoms. nuph.edu.uamdpi.com
One established strategy involves the thermal cyclocondensation of a 2-aminopyridine derivative with reagents like urea (B33335) or thiourea to form pyrido[2,3-d]pyrimidine-2-one or -2-thione derivatives, respectively. mdpi.com This reaction is typically performed by fusing the reactants at high temperatures (e.g., 180 °C) in an oil bath. mdpi.com Another approach is the reaction with formic acid or acetic anhydride, which leads to the formation of pyrido[2,3-d]pyrimidin-4-one derivatives. mdpi.com These cyclization reactions involve the initial formation of an intermediate which then undergoes an intramolecular ring closure. mdpi.com For these reactions to proceed, the starting pyridine ring often requires an activating group, such as a nitrile, adjacent to the amino group to facilitate the cyclization. mdpi.com For instance, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile has been successfully used as a precursor for a variety of pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.comnih.gov
Green Chemistry Approaches in Synthetic Design
Modern synthetic chemistry increasingly emphasizes the use of green chemistry principles, such as energy efficiency and waste reduction. Microwave-assisted synthesis is a prominent technique in this area, often leading to significantly reduced reaction times, milder conditions, and improved yields. mdpi.com
Microwave-Assisted Synthesis Protocols for Complexes
Microwave-assisted synthesis (MAS) has been effectively employed for the rapid and efficient synthesis of metal complexes involving pyridine-based ligands, including those derived from Schiff bases. mdpi.comumt.edu.my Compared to conventional heating (CH) methods that can require several hours of reflux, MAS can often complete the complexation in a matter of minutes. mdpi.comumt.edu.my
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Metal Complexes Data derived from analogous synthesis of Schiff base complexes.
| Synthesis Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Ligand Synthesis | Conventional Heating | 3–4 hours | 70–72 | mdpi.com |
| Ligand Synthesis | Microwave-Assisted | 4–5 minutes | 87–88 | mdpi.com |
| Complex Synthesis | Conventional Heating | 12–24 hours | Not specified | umt.edu.my |
| Complex Synthesis | Microwave-Assisted | 10 minutes | Not specified | umt.edu.my |
Coordination Chemistry and Ligand Design with 2 Ethylamino Pyridine Analogs
Ligand Properties and Coordination Modes of 2-(Ethylamino)pyridine Analogs
The coordination behavior of this compound analogs is dictated by the interplay of their structural features. The pyridine (B92270) nitrogen and the amino nitrogen(s) can act as donor sites, allowing for various binding modes.
Derivatives of this compound are effective chelating agents for a variety of transition metal ions. The presence of both a pyridyl and an amino group allows these ligands to form stable five-membered chelate rings with metal centers. The specific nature of the substituents on the ethylamine (B1201723) moiety influences the denticity and the resulting geometry of the metal complexes.
For instance, N,N-dialkyl-N'-pyridin-2-yl-ethane-1,2-diamine ligands, which are analogs of this compound, are known to act as bidentate ligands, coordinating through the pyridine nitrogen and the secondary amine nitrogen. This chelation is a common feature in their coordination chemistry, leading to the formation of stable complexes with various transition metals. chemimpex.com
Studies on related systems, such as those derived from 2,6-diacetylpyridine (B75352) and amino acids or 2-(2-aminoethyl)pyridine (B145717), further illustrate the versatility of pyridyl-amine ligands in coordinating with metal ions like copper(II), zinc(II), cobalt(II), and iron(II). acs.orgacs.org The resulting complexes often exhibit well-defined geometries, which are influenced by the steric and electronic properties of the ligand. The stability of these chelates is a key factor in their utility in various chemical applications. acs.org A chelate is a cyclic complex formed when two or more donor groups from a single ligand bind to a cation. google.com
The coordination of these ligands can lead to various geometries, including distorted square planar and distorted trigonal bipyramidal structures, depending on the metal ion and the specific ligand used. researchgate.netnih.gov
A significant feature of this compound analogs is their potential for hemilability. Hemilabile ligands possess at least two different donor groups, one of which can reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding or catalysis. sci-hub.se In the case of this compound derivatives, the ethylamino group can be the labile component.
For example, in certain aluminum complexes with 2-(methylamino)pyridine (B147262) ligands, the pyridine arm can dissociate from the aluminum center. nih.gov This dissociation is facilitated by the geometric strain of the four-membered ring formed upon κ² binding. nih.gov This hemilabile behavior is crucial for the complex's reactivity, such as in the cooperative activation of CO2. nih.gov The dissociation of one donor arm of the ligand creates a reactive site on the metal, which is a key principle in the design of catalysts for various transformations. ualberta.ca This characteristic is also observed in palladium(II) complexes with (imino)pyridine ligands bearing pendant arms, where the ligand can switch between bidentate and tridentate coordination modes. researchgate.net
In the solid state, these interactions can dictate the crystal packing. For example, in certain zinc(II) carboxylate complexes containing pyridine, weak C–H—O and π–π stacking interactions between the ligands are operative in the crystal lattice. tandfonline.com The ability of the methylamino group to engage in hydrogen bonding influences the compound's reactivity and binding properties. These non-covalent interactions are not only important for the solid-state structure but can also influence the stability and reactivity of the complexes in solution. The interplay of chelation, hemilability, and non-covalent interactions makes this compound analogs highly versatile ligands in coordination chemistry.
Synthesis and Characterization of Metal Complexes
The versatile ligating properties of this compound analogs have led to the synthesis and characterization of a variety of metal complexes, particularly with copper and zinc.
Both copper(I) and copper(II) complexes of this compound analogs have been extensively studied. The synthesis of these complexes typically involves the reaction of a copper salt with the ligand in a suitable solvent.
A dimeric Cu(I) complex, [Cu(MAP)]2, was formed from the reaction of a lithium salt of 2-(methylamino)pyridine (HMAP) with a copper(I) source. researchgate.net Copper(II) complexes with Schiff base ligands derived from aminothioether pyridine have been synthesized and characterized, showing tetrahedrally distorted square planar environments around the copper center. researchgate.net In these cases, the ligand often acts as a monobasic tetradentate ligand. researchgate.net
The characterization of these copper complexes is achieved through various techniques. Elemental analysis confirms the stoichiometry of the complexes. Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of the pyridine and amine groups. Electronic spectra (UV-Vis) provide information about the geometry of the metal center. researchgate.net For paramagnetic Cu(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool to probe the electronic structure. researchgate.net X-ray crystallography provides definitive structural information, including bond lengths and angles. acs.org
Table 1: Selected Copper Complexes with this compound Analogs and their Characterization Data
| Complex Formula | Metal Ion | Ligand | Geometry | Characterization Methods | Reference |
| [Cu(MAP)]2 | Cu(I) | 2-(Methylamino)pyridine | Dimeric | Analytical data, Molecular weight, Magnetic susceptibility, EPR | researchgate.net |
| [Cu(pytIsal)]ClO4·0.5CH3OH | Cu(II) | 4-Iodo-2-{[2-(2-pyridin-2-yl-ethylsulfanyl)ethylimino]methyl}phenol | Distorted Square Planar | FTIR, Elemental Analysis, Electronic Spectra, Molar Conductivity, X-ray Crystallography | researchgate.net |
| [Cu(pytAzosal)]ClO4 | Cu(II) | 4-Phenylazo-2-{[2-(2-pyridin-2-yl-ethylsulfanyl)ethylimino]methyl}phenol | Distorted Square Planar | FTIR, Elemental Analysis, Electronic Spectra, Molar Conductivity, X-ray Crystallography | researchgate.net |
| [Cu2(μ-OAc)4(PhNHpy)2] | Cu(II) | 2-Anilinopyridine | Dimeric | X-ray Crystallography | researchgate.net |
Zinc(II) complexes of this compound analogs are also of significant interest. Given that Zn(II) is a d10 ion, its complexes are diamagnetic and colorless, and their study often focuses on the coordination geometry and the role of the ligand in directing the structure.
The synthesis of zinc(II) complexes typically involves the reaction of a zinc salt, such as zinc chloride or zinc acetate, with the ligand in an alcoholic or aqueous-alcoholic medium. tandfonline.comresearchgate.netcyberleninka.ru For example, a zinc(II) complex with 2'-[1-(2-pyridinyl)ethylidene]oxamohydrazide was synthesized from Zn(OAc)2 in an ethanol (B145695) solution, resulting in an octahedral geometry around the zinc ion. researchgate.net Another study reported the synthesis of a dinuclear zinc(II) carboxylate complex with pyridine, which exhibited a paddle-wheel-like structure. tandfonline.com
Characterization of these zinc complexes relies heavily on spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are particularly useful for diamagnetic Zn(II) complexes, providing detailed information about the ligand environment in solution. researchgate.net IR spectroscopy is used to confirm the coordination of the ligand. cyberleninka.ru Single-crystal X-ray diffraction is the ultimate tool for determining the solid-state structure, revealing coordination numbers and geometries which can range from tetrahedral to octahedral. tandfonline.comresearchgate.netacademie-sciences.fr
Table 2: Selected Zinc(II) Complexes with this compound Analogs and their Characterization Data
| Complex Formula | Ligand | Geometry | Characterization Methods | Reference |
| [Zn(apsox)2] | 2'-[1-(2-pyridinyl)ethylidene]oxamohydrazide | Octahedral | IR, ¹H-NMR, ¹³C-NMR, X-ray Crystallography | researchgate.net |
| [Zn2(µ-4-OBz)4(py)2] · 0.5CH3OH | Pyridine, 4-Benzoyloxy | Dinuclear, Square-pyramidal | Analytical, Spectroscopic, X-ray Crystallography | tandfonline.com |
| [Zn(2-Cl-OBz)2(py)2] | Pyridine, 2-Chlorobenzoate | Distorted Tetrahedral | Analytical, Spectroscopic, X-ray Crystallography, Luminescence | tandfonline.com |
| [Zn(II)(Tpy)(Pydc)·4H2O] | 2,2′:6′,2″-terpyridine, Pyridine-2,6-dicarboxylate | Octahedral | X-ray Crystallography, Luminescence | academie-sciences.fr |
Aluminum Alkyl Complexes
The coordination chemistry of 2-(alkylamino)pyridine ligands with aluminum alkyls has been explored, particularly with the close analog, 2-(methylamino)pyridine. These studies reveal insights into the reactivity of the resulting complexes, especially concerning the activation of small molecules like carbon dioxide.
The reaction of triethylaluminum (B1256330) (AlEt₃) or triisobutylaluminum (B85569) (Al(iBu)₃) with 2-(methylamino)pyridine leads to the formation of di-aminopyridine-ligated aluminum alkyl complexes. These compounds are typically synthesized at room temperature and can be isolated as moisture-sensitive solids. X-ray crystallography studies on the 2-(methylamino)pyridine analog, Al[κ²-N,N-2-(methylamino)pyridine]₂R (where R = Et, iBu), show a five-coordinate aluminum center with a distorted trigonal bipyramidal geometry. The two 2-(methylamino)pyridine ligands bind in a bidentate fashion through both the pyridine and the amino nitrogen atoms, forming strained four-membered rings.
A key feature of these complexes is the hemilabile nature of the pyridine arm of the ligand. Under certain conditions, such as exposure to CO₂, one of the pyridine arms can dissociate from the aluminum center. This dissociation creates a vacant coordination site and allows for the cooperative activation of the CO₂ molecule between the Lewis acidic aluminum center and the now free Lewis basic pyridine nitrogen. This reactivity is reminiscent of Frustrated Lewis Pairs (FLPs). This process can lead to the sequestration of multiple equivalents of CO₂ per aluminum center, initially forming aluminum carbamate (B1207046) species. In the case of the ethyl-substituted aluminum complex, further reaction can occur, leading to the insertion of CO₂ into the aluminum-carbon bond to generate an aluminum carboxylate.
While direct studies on this compound with aluminum alkyls are less detailed in the available literature, the behavior of its methyl analog provides a strong predictive framework for its reactivity. The electronic and steric properties of the ethyl group are similar enough to the methyl group that analogous reactivity patterns can be anticipated.
Tetracyanometallate(II) Complexes
The use of 2-(alkylamino)pyridine analogs as ligands in the construction of coordination polymers with tetracyanometallate(II) anions ([M(CN)₄]²⁻ where M = Ni, Pd, Pt) has been a fruitful area of research. Specifically, the ligand 2-(2-aminoethyl)pyridine (aepy), a close structural analog of this compound, has been shown to form a variety of heterometallic complexes with interesting structural motifs.
In these complexes, the 2-(2-aminoethyl)pyridine ligand typically coordinates to a primary metal center (such as Cu(II), Zn(II), or Cd(II)) through both the pyridine and the amino nitrogen atoms, acting as a bidentate chelating ligand. The tetracyanometallate anion can then act as a counter-anion or as a bridging ligand to create extended structures.
For instance, a series of nine heterometallic complexes with the general formulas {[M'(aepy)₂M(µ-CN)(CN)₃]·2H₂O}n (M' = Cu(II), Zn(II); M = Ni(II), Pd(II), Pt(II)) and [Cd(aepy)₂M(µ-CN)(CN)₃]n (M = Ni(II), Pd(II)) have been synthesized and structurally characterized. In the copper and zinc complexes, the structures are composed of heterobinuclear clusters. In contrast, the cadmium complexes form infinite one-dimensional coordination polymers. In these cadmium-based chains, the Cd(II) ions are bridged by the tetracyanometallate units, and the aepy ligands complete the coordination sphere of the cadmium, resulting in a distorted octahedral geometry.
The structural diversity of these complexes is often driven by the choice of the transition metal in the tetracyanometallate anion and the primary metal cation. The resulting architectures are further stabilized by extensive hydrogen bonding networks involving the amino groups of the aepy ligand, the cyanide nitrogen atoms, and in some cases, co-crystallized water molecules. These interactions play a crucial role in assembling the individual clusters or chains into higher-dimensional supramolecular structures.
Other Transition Metal Complexes (e.g., Ni(II), Pd(II), Pt(II), Cd(II), Co(II), Fe(II), Hg(II))
Beyond tetracyanometallate systems, this compound and its analogs form a wide array of complexes with various transition metals, exhibiting diverse coordination geometries and properties. The bidentate N,N'-donor nature of these ligands makes them versatile building blocks in coordination chemistry.
Ni(II), Pd(II), Pt(II), and Cd(II) Complexes: As mentioned in the context of tetracyanometallate complexes, ligands like 2-(2-aminoethyl)pyridine readily form complexes with these metals. usx.edu.cn In heterometallic systems, the primary coordination is often to a more labile metal center like Cd(II), which typically displays a distorted octahedral geometry when coordinated by two aepy ligands and bridging cyanides. usx.edu.cn The square-planar tetracyanometallates of Ni(II), Pd(II), and Pt(II) are key components in building these structures. usx.edu.cn Mononuclear complexes of these metals with related pyridine-based ligands are also well-established, often adopting square planar geometries for Pd(II) and Pt(II), and octahedral or square planar geometries for Ni(II), depending on the ancillary ligands.
Co(II) Complexes: Cobalt(II) complexes with iminopyridine ligands, which are structurally related to this compound, have been synthesized and characterized. nih.gov For example, the reaction of CoCl₂ with N-(2,6-diisopropylphenyl)-1-(pyridin-2-yl)methanimine results in a tetrahedral Co(II) complex. nih.gov In some cases, dimeric structures with bridging chloride ions are observed. nih.gov The coordination geometry around the Co(II) center is highly dependent on the steric bulk of the substituents on the ligand. With less sterically hindered pyridine-amide ligands, five-coordinate trigonal bipyramidal Co(II) complexes have been isolated. rsc.org
Fe(II) Complexes: Iron(II) complexes with amino-pyridine ligands have been investigated, partly for their potential applications in catalysis. nsf.gov Dimeric iron(II) chloride complexes of the type {[2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂}₂ (where R = ethyl) have been synthesized and structurally characterized. nsf.gov These complexes feature high-spin iron(II) centers. Template synthesis methods have also been employed to create iron(II) complexes with related P-N-N ligands derived from 2-(aminomethyl)pyridine, resulting in bis-tridentate iron(II) species. acs.orgnih.gov
Hg(II) Complexes: Mercury(II) readily forms complexes with iminopyridine ligands derived from 2-pyridinecarbaldehyde. iau.irnih.gov Spectroscopic data indicate that the Schiff base ligands act as bidentate chelators, coordinating to the mercury(II) ion through the imine and pyridine nitrogen atoms. iau.ir Crystal structures of related complexes, such as [HgCl₂(L)] where L is a bidentate chiral imine, show a tetrahedral coordination geometry around the Hg(II) center, which is often distorted due to the small bite angle of the chelating ligand. nih.gov
The following table summarizes the coordination geometries observed for these transition metal complexes with this compound analogs.
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Ni(II) | 2-(2-aminoethyl)pyridine | Part of [Ni(CN)₄]²⁻ in heterometallic chains | usx.edu.cn |
| Pd(II) | 2-(2-aminoethyl)pyridine | Part of [Pd(CN)₄]²⁻ in heterometallic chains | usx.edu.cn |
| Pt(II) | 2-(2-aminoethyl)pyridine | Part of [Pt(CN)₄]²⁻ in heterometallic chains | usx.edu.cn |
| Cd(II) | 2-(2-aminoethyl)pyridine | Distorted Octahedral in coordination polymers | usx.edu.cn |
| Co(II) | Iminopyridine | Tetrahedral / Trigonal Bipyramidal | nih.govrsc.org |
| Fe(II) | Amino-pyridine | High-spin, in dimeric structures | nsf.gov |
| Hg(II) | Iminopyridine | Distorted Tetrahedral | iau.irnih.gov |
Helical and Supramolecular Architectures in Coordination Polymers
The ability of this compound and its analogs to act as versatile ligands extends to the formation of complex supramolecular structures, including helical coordination polymers. The specific geometry of the ligand, combined with the coordination preferences of the metal ion, dictates the final architecture of the assembly.
In the case of the tetracyanometallate complexes involving 2-(2-aminoethyl)pyridine, one-dimensional coordination polymers are formed where metal centers are bridged by the cyanide groups. usx.edu.cn These 1D chains are then further organized into three-dimensional supramolecular networks through extensive N-H···N hydrogen bonds between the amino groups of the ligand and the nitrogen atoms of the cyanide ligands. usx.edu.cn This demonstrates how non-covalent interactions are pivotal in extending the dimensionality of the structure.
The formation of helical structures is a particularly fascinating aspect of supramolecular chemistry. While not extensively documented for this compound itself, closely related unsymmetrical dipyridyl amine ligands have been shown to be excellent building blocks for helical coordination polymers, especially with metal ions that favor linear or distorted linear coordination, such as Ag(I). nih.govacs.orgiucr.orgnih.gov
Catalysis and Reaction Mechanism Studies Involving 2 Ethylamino Pyridine Derivatives
Homogeneous Catalysis Mediated by 2-(Ethylamino)pyridine Analogs
The adaptability of the 2-(alkylamino)pyridine framework allows for its incorporation into a variety of catalytic systems. The nitrogen atoms of the pyridine (B92270) ring and the amino group can coordinate to a metal center, forming stable complexes that facilitate a diverse array of chemical reactions.
Carbon Dioxide Capture and Activation Systems
The escalating concentration of atmospheric carbon dioxide (CO₂) has spurred intensive research into effective capture and utilization technologies. Analogs of this compound, particularly 2-(methylamino)pyridine (B147262), have been instrumental in the development of novel aluminum-based systems for CO₂ capture and subsequent chemical transformations.
Studies on aluminum alkyl complexes featuring 2-(methylamino)pyridine ligands have provided significant insights into the mechanism of CO₂ insertion into metal-carbon bonds. Research has demonstrated that these aluminum complexes can efficiently sequester multiple equivalents of CO₂ per metal center under mild conditions. researchgate.netresearchgate.net In the case of an ethyl-aluminum variant, the system not only captures CO₂ but also facilitates the insertion of a third equivalent of CO₂ into the aluminum-alkyl bond, forming an aluminum carboxylate. researchgate.netresearchgate.net This type of reactivity is noteworthy as it typically requires harsh thermal conditions.
Computational and experimental evidence suggests a multi-step process. Initially, CO₂ can insert directly into the aluminum-alkyl bond. However, a more favorable pathway involves the cooperative activation of CO₂. researchgate.net
The concept of Frustrated Lewis Pairs (FLPs) has been pivotal in understanding the reactivity of these 2-(alkylamino)pyridine-ligated aluminum complexes. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, leading to unique reactivity towards small molecules like CO₂. researchgate.netnih.gov
In these aluminum systems, the complex acts as a "masked" FLP. Under a CO₂ atmosphere, a hemilabile pyridine arm of the ligand can dissociate from the aluminum center. This creates a reactive site where the Lewis acidic aluminum center and the Lewis basic nitrogen of the dissociated pyridine arm cooperatively activate the CO₂ molecule. researchgate.netresearchgate.net This cooperative action facilitates the formation of a cyclic carbamate (B1207046), effectively capturing the CO₂. researchgate.net This mechanism highlights the sophisticated role of the aminopyridine ligand in enabling the capture and subsequent chemical conversion of carbon dioxide.
Dimerization of Alkynes
The dimerization of alkynes is a fundamental transformation in organic synthesis, providing access to valuable enynes and other unsaturated building blocks. While specific studies focusing solely on this compound derivatives for this purpose are not extensively documented, the broader class of pyridine-based ligands has been employed in various catalytic systems for alkyne dimerization. For instance, rhodium complexes with pyridine-containing ligands have been shown to catalyze the C-H alkenylation of imines with alkynes, a process that can be complicated by competitive alkyne dimerization. nih.gov The choice of ligand is crucial in directing the reaction towards the desired product and suppressing side reactions like dimerization. Further research into tailoring 2-(alkylamino)pyridine ligands could offer new avenues for controlling the selectivity of alkyne dimerization reactions.
Hydrogenation of Olefins and Imines
The hydrogenation of unsaturated compounds such as olefins and imines is a cornerstone of industrial chemistry, producing a wide range of valuable chemicals. Ruthenium and osmium complexes incorporating 2-(aminomethyl)pyridine-based ligands, which are structurally related to this compound, have been investigated as catalysts for the hydrogenation of imines. researchgate.netresearchgate.net
These studies have shown that ruthenium complexes, in particular, exhibit high activity in reducing both N-aryl and N-alkyl imines to their corresponding amines under mild conditions of hydrogen pressure and temperature. researchgate.net The osmium analogs, while generally less active, have also demonstrated competence in imine hydrogenation. researchgate.net The catalytic cycle is believed to involve the activation of molecular hydrogen by the metal center, followed by the transfer of hydride to the imine substrate. The electronic and steric properties of the aminopyridine ligand play a critical role in modulating the efficiency of these catalysts.
Similarly, cobalt complexes with diimine pyridine ligands have been found to be active in the hydrogenation of olefins. researchgate.net These findings suggest that metal complexes of this compound and its derivatives hold potential as effective catalysts for the hydrogenation of a variety of unsaturated substrates.
C-F Bond Activation and Dehydrogenation of Amine Borane
The activation of strong carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry, with implications for the functionalization of fluorinated organic molecules. A notable advancement in this area involves the use of a nickel(0) complex with a 2-[(N-diisopropylphosphino)methylamino]pyridine ligand, a derivative of the 2-(alkylamino)pyridine scaffold. This complex has proven to be an efficient precatalyst for the hydrodefluorination of pyridines, a reaction that replaces a fluorine atom with a hydrogen atom. bohrium.com Mechanistic studies indicate that the catalytic cycle is initiated by the oxidative addition of the C-F bond to the nickel center. bohrium.com
In the context of hydrogen storage, the dehydrogenation of amine boranes is a critical area of research. Organocatalysts, including derivatives of 2-hydroxypyridine, have been shown to effectively catalyze the release of hydrogen from ammonia (B1221849) borane. researchgate.net The bifunctional nature of these molecules, possessing both an acidic proton and a basic pyridine ring, is crucial for their catalytic activity. While direct catalysis by this compound itself has not been extensively detailed, the principles established with related pyridine compounds suggest that its derivatives could be tailored for this important transformation.
Polymerization Reactions
The utility of amino-pyridine ligand frameworks has been widely recognized in base metal catalysis, particularly in Atom Transfer Radical Polymerization (ATRP). nsf.gov Research into amino-pyridine iron(II) complexes has shed light on how subtle changes to the ligand structure can impact polymerization outcomes. nsf.govumn.edu
A notable example involves an iron(II) complex with a ligand that is a derivative of this compound, specifically [2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2)2. nsf.govumn.edu This complex has been synthesized and characterized for its catalytic application in the polymerization of styrene (B11656). nsf.govumn.edu The study compared the catalytic activity of this ethyl-substituted complex with a tert-butyl-substituted analogue to understand the electronic and steric effects on the polymerization process. nsf.govumn.edu
Detailed Research Findings:
In the study, both the ethyl- and tert-butyl-substituted amino-pyridine iron(II) complexes were found to catalyze the polymerization of styrene at elevated temperatures (120 °C). nsf.govumn.edu The polymerization data suggest that the reaction proceeds via an Atom Transfer Radical Polymerization (ATRP) mechanism, with a competing Catalytic Chain Transfer (CCT) process occurring at longer reaction times. nsf.govumn.edu
The complex with the t-butyl substituted amino carbon demonstrated a slightly higher ATRP activity compared to the ethyl-substituted counterpart. nsf.govumn.edu This was attributed to the enhanced electron donation from the bulkier t-butyl group, which can improve catalyst activity and shift the ATRP equilibrium towards the active polymer species and the corresponding Fe(III) complex. nsf.govumn.edu
| Complex | Amino Carbon Substituent | Observed Rate Constant (k_obs) for Styrene Polymerization (h⁻¹) |
|---|---|---|
| [2-[(2,6-Me2-C6H3)NHCH(t-Bu)]C5H4N]FeCl2)2 | t-butyl | 0.31 |
| [2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2)2 | ethyl | 0.10 |
These findings highlight the importance of ligand optimization in the development of iron-based ATRP catalysts and demonstrate the potential of this compound derivatives in controlled radical polymerization. nsf.govumn.edu
Heterogeneous Catalysis Systems Utilizing Pyridine-Based Ligands
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a crucial strategy for improving catalyst recovery and reusability, which are significant advantages in industrial processes. Pyridine-based ligands, including derivatives of 2-aminopyridine (B139424), are well-suited for this purpose.
One approach involves the direct immobilization of pre-synthesized complexes onto a support material like silica (B1680970). For instance, bis(imino)pyridine iron complexes have been supported on silica and used in the heterogeneous polymerization of ethylene (B1197577). scispace.com The reactivity of the support surface, which typically has hydroxyl groups, can be utilized to anchor the catalyst. scispace.com In some cases, functional groups on the ligand, such as free -NH2 groups, can facilitate the chemical bonding between the complex and the support. scispace.com
While supported systems may sometimes exhibit lower catalytic activities compared to their homogeneous counterparts, the benefits of heterogenization, such as control over polymer morphology and prevention of reactor fouling, are significant. scispace.com The development of supported catalysts based on this compound ligands could offer similar advantages for a variety of chemical transformations.
Organocatalytic Applications
Chiral derivatives of aminopyridines have shown considerable promise as organocatalysts in asymmetric synthesis, enabling the production of enantiomerically enriched molecules. nih.govresearchgate.netrsc.org
The asymmetric aldol (B89426) reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers. ias.ac.inmdpi.com While specific applications of this compound derivatives in this context are not extensively documented, related pyridine-containing structures have been investigated.
For example, N-Zn and N-Cu complexes involving 2-amino pyridine have been synthesized and successfully used as catalysts in the Henry reaction, a type of nitroaldol reaction. ias.ac.in Although not an asymmetric transformation in the reported study, it demonstrates the potential of 2-aminopyridine derivatives to catalyze aldol-type condensations. ias.ac.in
Furthermore, iron(II) and iron(III) complexes bearing bis(imino)pyridine ligands have been employed as catalysts in the Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound. umsl.edu These studies provide a foundation for the future design of chiral this compound derivatives for asymmetric aldol reactions.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis for producing chiral alcohols. elsevierpure.comnih.govresearchgate.net Chiral pyridine-derived ligands play a crucial role in achieving high enantioselectivity in these reactions. nih.gov
Specifically, in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), various chiral ligands containing a pyridine moiety have been developed and assessed. For instance, chiral pyridylphenols, synthesized from (1R)-(+)-α-pinene, have been used as catalysts, affording the corresponding (S)-alcohols with enantiomeric excesses up to 89%. elsevierpure.com The electronic properties of the substituents on the benzaldehyde were found to influence the enantioselectivity of the reaction. elsevierpure.com
While direct studies involving this compound derivatives are limited, the successful application of other chiral pyridine-based ligands underscores the potential for developing novel chiral catalysts derived from this compound for this and other enantioselective addition reactions.
General Catalytic Roles in Chemical Transformations
Pyridine-based compounds are ubiquitous in catalysis due to their ability to act as ligands for a wide array of transition metals and their capacity to function as organocatalysts. researchgate.netpvpcollegepatoda.orgjscimedcentral.com
Beyond the specific example of ATRP of styrene, derivatives of 2-aminopyridine are integral to a broader range of polymerization catalysts. Bis(imino)pyridine iron and cobalt complexes, for instance, are highly effective precatalysts for the polymerization and oligomerization of olefins like ethylene. mdpi.commdpi.commdpi.comhu.edu.jonih.govresearchgate.net The steric and electronic properties of the substituents on the pyridine and the iminoaryl groups have a profound impact on the catalytic activity, the molecular weight of the resulting polymer, and its microstructure. mdpi.comhu.edu.jo
For example, bis(imino)pyridine iron catalysts with bulky aryl substituents can produce high-density, linear polyethylene (B3416737), while variations in the ligand structure can lead to the formation of branched polymers. mdpi.comhu.edu.jo Furthermore, a catalyst system composed of a 2,6-bis(arylimino)pyridineiron(II) dichloride complex with methylaluminoxane (B55162) is extremely active for acetylene (B1199291) polymerization. nih.gov
The catalytic activity of these systems is often dependent on the cocatalyst used, such as methylaluminoxane (MAO) or ethylaluminum dichloride (EtAlCl2), which activates the precatalyst to generate the active catalytic species. mdpi.commdpi.com The versatility of the bis(imino)pyridine ligand framework suggests that derivatives of this compound could be incorporated into such systems to fine-tune their catalytic performance in polymer synthesis.
Catalysis in Agrochemical Production
The use of this compound and its derivatives specifically as catalysts in the production of agrochemicals is not extensively documented in publicly available scientific literature. While the pyridine ring is a fundamental structural component in a vast array of agrochemicals, including herbicides, insecticides, and fungicides, the role of substituted aminopyridines in these contexts is typically as a reactant or a building block (a molecular scaffold) for the final active ingredient rather than as a catalyst that facilitates the synthesis. researchgate.netnih.govnih.gov
Research in the field of agrochemicals frequently involves the design and synthesis of novel molecules containing the pyridine moiety to enhance biological activity. nih.govnih.gov For instance, various 2-phenylpyridine (B120327) derivatives have been synthesized and tested for insecticidal properties. nih.gov Similarly, substituted 3-(pyridin-2-yl)phenylamino derivatives have been developed as potential herbicides. researchgate.net In these synthetic pathways, the aminopyridine derivative is incorporated into the final product's structure.
While some chemical reactions for producing pesticides may utilize pyridine derivatives as basic catalysts, specific examples detailing the use of this compound for this purpose are not readily found. google.com The primary role of this compound derivatives in the agrochemical sector remains as a key intermediate for the synthesis of bioactive compounds. nih.govscientificupdate.com
Pyridine Ether Catalysts in Polyurethane Foam Preparation
In the manufacturing of polyurethane foams, derivatives of alkylamino pyridines, such as this compound, have found application as potent catalysts. These catalysts are crucial for controlling the two primary reactions that occur during foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). americanchemistry.com A significant development in this area is the use of acid-blocked alkylamine pyridine catalysts. google.com
Acid-blocking is a technique used to delay the catalytic activity. The amine catalyst is neutralized with an acid, forming a salt that is less reactive. google.comgoogleapis.com This blocked catalyst becomes active when exposed to the heat generated during the exothermic polyurethane-forming reaction. This delayed action provides better control over the initial stages of the foaming process, improving the flowability of the reacting mixture and ensuring a more uniform foam structure. google.comgoogleapis.com
The use of these catalysts is applicable to the production of both rigid and flexible polyurethane foams. google.com They are effective in formulations using different isocyanates, such as diphenylmethane (B89790) diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). google.com When an alkylamine pyridine is acid-blocked, it can effectively promote rapid foaming in polyurethane formulations. google.com
Below is a table detailing the components of a representative polyurethane formulation that would utilize an acid-blocked alkylamine pyridine catalyst.
| Component | Function | Typical Examples | Role in the Formulation |
|---|---|---|---|
| Isocyanate-Functional Compound | Monomer (A-Side) | Toluene diisocyanate (TDI), Diphenylmethane diisocyanate (MDI) | Reacts with the polyol to form the polyurethane polymer backbone. |
| Active Hydrogen-Containing Compound | Monomer/Polymer (B-Side) | Polyether polyols, Polyester polyols | Reacts with the isocyanate to form urethane (B1682113) linkages. The choice of polyol determines the foam's properties (e.g., rigid or flexible). |
| Acid-Blocked Alkylamine Pyridine Catalyst | Catalyst (B-Side) | Acid salt of this compound or other alkylamine pyridines | Accelerates the gelling (urethane formation) and blowing (CO2 formation) reactions upon thermal activation. google.comtosoheurope.com |
| Blowing Agent | Foaming Agent (B-Side) | Water, Halogenated Olefins | Reacts with isocyanate to produce carbon dioxide gas, which expands the polymer matrix into a foam structure. |
| Surfactant | Stabilizer (B-Side) | Silicone-based surfactants | Stabilizes the rising foam by controlling cell size and preventing collapse. |
| Additives | Property Modifiers (B-Side) | Flame retardants, Crosslinkers, Pigments | Impart specific desired properties to the final foam product. |
The catalytic mechanism of the unblocked tertiary amine involves the activation of the isocyanate group for nucleophilic attack by the hydroxyl groups of the polyol or by water. The acid-blocking temporarily deactivates the amine's nucleophilic character, providing a period of latency that is crucial for processing, especially in applications like spray foams where initial low viscosity is required. google.comjustia.com
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethylamino Pyridine Derivatives
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within 2-(ethylamino)pyridine derivatives. The analysis of vibrational spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the precise assignment of fundamental vibrational modes.
Key vibrational signatures for these compounds include the stretching and bending modes of the N-H group, the various vibrations of the ethyl substituent, and the characteristic modes of the pyridine (B92270) ring. The N-H stretching vibration of the secondary amine is typically observed in the region of 3200-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group appear around 2850-3000 cm⁻¹. nih.gov
The pyridine ring itself gives rise to a complex set of vibrations. These include C-H stretching modes above 3000 cm⁻¹, ring stretching modes (νC=C, νC=N) in the 1400-1650 cm⁻¹ region, and various in-plane and out-of-plane bending modes at lower frequencies. tsijournals.comnih.gov The presence of substituents on the pyridine ring can influence the position and intensity of these bands. For instance, in derivatives like 2-N-ethylamino-5-methyl-4-nitropyridine, the nitro group introduces strong characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. nih.govresearchgate.net
Comparative analysis of IR and Raman spectra provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is better for analyzing non-polar, symmetric bonds. For example, the symmetric stretching of the pyridine ring often produces a strong band in the Raman spectrum. nih.gov
Table 1: Typical Vibrational Frequencies for this compound Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3200 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | IR, Raman |
| Pyridine Ring Stretch (C=C, C=N) | 1400 - 1650 | IR, Raman |
| N-H Bend | 1550 - 1650 | IR |
| CH₂/CH₃ Bend | 1370 - 1470 | IR |
| Pyridine Ring Bending | < 1000 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound derivatives in solution. ¹H-NMR provides detailed information about the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon framework of the molecule.
In the ¹H-NMR spectrum of a typical this compound derivative, the protons of the ethyl group give rise to characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling. The chemical shift of the methylene protons is influenced by the adjacent nitrogen atom. The proton attached to the amino nitrogen (N-H) typically appears as a broad signal whose chemical shift can vary depending on solvent and concentration. The aromatic protons on the pyridine ring appear as distinct multiplets in the downfield region of the spectrum, typically between 6.5 and 8.5 ppm. chemicalbook.comrsc.org
The ¹³C-NMR spectrum provides complementary data. The two carbons of the ethyl group are observed in the upfield (aliphatic) region. The carbons of the pyridine ring appear in the downfield (aromatic) region, with the carbon atom directly bonded to the amino group (C2) showing a characteristic chemical shift. The specific shifts are sensitive to the electronic effects of other substituents on the ring. rsc.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Skeleton
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-3/C-3 | ~6.5 - 6.8 | ~106 - 115 |
| Pyridine H-4/C-4 | ~7.3 - 7.6 | ~137 - 140 |
| Pyridine H-5/C-5 | ~6.6 - 6.9 | ~112 - 120 |
| Pyridine H-6/C-6 | ~8.0 - 8.3 | ~148 - 150 |
| Pyridine C-2 | - | ~158 - 162 |
| N-H | Variable (broad) | - |
| N-CH₂- | ~3.2 - 3.5 (quartet) | ~38 - 45 |
| -CH₃ | ~1.2 - 1.4 (triplet) | ~14 - 16 |
Note: Values are approximate and can vary based on solvent and substitution.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound, the molecular ion peak is expected at an m/z of 122. nih.gov
The fragmentation of the molecular ion provides a unique fingerprint that aids in structure confirmation. A common fragmentation pathway for this compound derivatives involves the cleavage of the C-C bond beta to the nitrogen atom of the amino group (alpha-cleavage), leading to the loss of a methyl radical (•CH₃) and the formation of a stable iminium cation. Another significant fragmentation can be the loss of an ethyl group. For isomers like 4-(2-aminoethyl)pyridine, a major fragment at m/z 93 is observed, corresponding to the loss of the •CH₂NH₂ radical. chemicalbook.com
Table 3: Common Mass Fragments for Aminopyridine Derivatives
| m/z Value | Possible Fragment Identity |
|---|---|
| 122 | [M]⁺• (Molecular ion for C₇H₁₀N₂) |
| 107 | [M - CH₃]⁺ |
| 93 | [M - C₂H₅]⁺ or [C₅H₄N-CH₂]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound derivatives in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.
Studies on derivatives such as 2-N-ethylamino-5-methyl-4-nitropyridine have shown that molecules can form centrosymmetric dimers in the crystal lattice. researchgate.net These dimeric structures are often stabilized by intermolecular hydrogen bonds, typically involving the amino hydrogen (N-H) and the nitrogen atom of the pyridine ring (N-H···N). researchgate.net The crystal structure is further stabilized by a network of weaker interactions, such as C-H···O or π–π stacking interactions between pyridine rings. researchgate.netnih.gov
The planarity of the pyridine ring and the orientation of the ethylamino substituent can be precisely determined. This information is crucial for understanding structure-property relationships, as the solid-state packing can significantly influence the material's physical properties. nih.gov
Table 4: Example Crystallographic Data for a 2-Aminopyridine (B139424) Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system. | Triclinic researchgate.net |
| Space Group | The symmetry group of the crystal. | P-1 researchgate.net |
| a, b, c (Å) | Unit cell dimensions. | a = 7.89, b = 16.49, c = 13.13 nih.gov |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 90, γ = 90 (for Orthorhombic) nih.gov |
| N-H···N distance (Å) | Hydrogen bond length. | ~2.9 - 3.2 |
| Pyridine Ring Planarity | Deviation from the mean plane. | < 0.02 Å nih.gov |
Electronic and Electron Spin Resonance (ESR) Spectroscopy
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insights into the electronic transitions within this compound derivatives. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy ones (like the lowest unoccupied molecular orbital, LUMO).
The electronic spectra of these compounds are characterized by absorption bands corresponding to π→π* and n→π* transitions associated with the pyridine ring's aromatic system. The position and intensity of these bands are sensitive to substituents. For example, the introduction of a nitro group, which is a strong electron-withdrawing group, can cause a red shift (a shift to longer wavelengths) of the absorption bands and can significantly lower the HOMO-LUMO energy gap. nih.gov
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. wikipedia.org While this compound itself is a diamagnetic molecule with no unpaired electrons, ESR is highly valuable for studying its derivatives that are radicals or complexes with paramagnetic metal ions. wikipedia.org For instance, iron complexes involving bis(imino)pyridine ligands, which are structurally related to this compound, have been studied to understand their electronic structure and spin states. nih.gov
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound derivatives.
TGA measures the change in mass of a sample as a function of temperature. This analysis reveals the decomposition temperatures and can indicate the presence of volatile components or the formation of stable intermediates during decomposition. For pyridine-containing polymers, TGA has been used to determine the initial decomposition temperature, which is a key indicator of thermal stability. researchgate.net The thermal decomposition of many pyridine derivatives is a multi-stage process. nih.gov
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transition temperatures (for amorphous or polymeric materials), and the enthalpy of phase transitions. mdpi.com For crystalline derivatives of this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The data from both TGA and DSC are critical for assessing the material's suitability for applications where thermal stability is a requirement. researchgate.netnih.gov
Table 5: Thermal Analysis Data for Pyridine Derivatives
| Technique | Parameter | Typical Observation |
|---|---|---|
| DSC | Melting Point (Tₘ) | Sharp endothermic peak. |
| DSC | Glass Transition (T₉) | Step change in the baseline (for polymers). researchgate.net |
| TGA | Onset of Decomposition (Tₒₙₛₑₜ) | Temperature at which mass loss begins. |
| TGA | Mass Loss (%) | Percentage of mass lost at specific temperature ranges. nih.gov |
Mechanistic Insights into Biological Activity and Interactions of 2 Ethylamino Pyridine Analogs
Molecular Basis of Pharmaceutical Efficacy
The pharmaceutical efficacy of 2-(ethylamino)pyridine analogs is rooted in their ability to modulate the function of key physiological systems at the molecular level. The pyridine (B92270) nucleus, a common scaffold in many approved drugs, provides a versatile platform for chemical modifications that can fine-tune the pharmacological profile of these compounds. nih.govnih.gov These modifications influence the compound's ability to interact with specific receptors, enzymes, and ion channels, thereby dictating its therapeutic application.
Analogs of this compound exhibit significant interactions with various neurotransmitter systems, which underpins many of their central nervous system effects. The nitrogen atom within the pyridine ring plays a critical role in the pharmacological activity of these compounds. nih.gov
Dopaminergic System: Certain pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have demonstrated activity at dopamine D2 and D3 receptors. nih.gov These analogs can act as agonists, particularly at dopamine autoreceptors, which regulate the synthesis and release of dopamine. At low doses, this interaction leads to a decrease in locomotor activity. nih.gov
Cholinergic System: Pyridine alkaloids, a broad class that includes analogs of this compound, have been shown to interact with nicotinic acetylcholine receptors (nAChRs). For instance, metanicotine, a pyridine-based compound, is a potent agonist at the α4β2-nAChR, leading to increased release of acetylcholine, dopamine, norepinephrine, and serotonin in the rat cortex. nih.gov
Table 1: Interaction of this compound Analogs with Neurotransmitter Systems
| Analog Class | Target Receptor/System | Observed Effect | Reference |
|---|---|---|---|
| Pyridine analogs of 5-OH-DPAT | Dopamine D2 and D3 receptors | Autoreceptor activation, decreased locomotor activity | nih.gov |
| Amphetamine-like pyridine analogs | Serotonergic and Dopaminergic systems | Increased extracellular dopamine and serotonin | nih.gov |
| Pyridine alkaloids (e.g., metanicotine) | α4β2-Nicotinic Acetylcholine Receptor | Agonism, increased release of multiple neurotransmitters | nih.gov |
The modulation of ion channels is a key mechanism through which pyridine derivatives exert their physiological effects. nih.gov Ion channels are crucial for cellular excitability and signaling, making them important drug targets. mdpi.com
Pyridine nucleotides have been shown to regulate the activity of various ion channels, including voltage-gated potassium and sodium channels. nih.gov This regulation can occur directly, through the binding of the nucleotide to the channel protein, or indirectly, through the modulation of accessory subunits. While direct evidence for the interaction of this compound with high-voltage-activated calcium channels is limited in the provided search results, the broader class of pyridine-containing compounds is known to interact with ion channels. For example, pyridine-containing substrate analogs have been designed to interact with the heme iron in the active site of cytochrome P450 enzymes, a process that can be sterically hindered by specific amino acid residues. nih.gov This highlights the potential for specific molecular interactions between pyridine moieties and protein targets, which could extend to ion channel modulation.
Several pyridine and pyrimidine (B1678525) derivatives have been synthesized and shown to possess significant anticonvulsant properties. nih.gov The mechanisms underlying this activity are often multifactorial but frequently involve the modulation of neuronal excitability.
The primary mechanisms of action for many antiepileptic drugs (AEDs) involve the blockade of voltage-gated sodium channels and the potentiation of GABAergic neurotransmission. By blocking sodium channels, these drugs reduce the ability of neurons to fire at high frequencies, a hallmark of seizure activity. Some newer AEDs also target synaptic vesicle proteins or specific GABA receptor subunits. While the precise mechanism for all anticonvulsant pyridine derivatives has not been fully elucidated, their activity is likely attributable to one or more of these established anticonvulsant pathways. Pharmacological screening of newly synthesized pyridine derivatives has confirmed their effectiveness in animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. nih.govnih.gov
Analogs of this compound have been investigated for their antihistaminic properties, targeting both H1 and H2 histamine receptors.
H1 Receptor Antagonism: Novel series of condensed 2-arylaminoethylpyrimidin-4(3H)-ones and 4-amino-2-arylaminoethyl pyrimidines, which are structurally related to this compound, have demonstrated potent H1-antagonistic activity. nih.gov These compounds act as competitive and reversible antagonists of histamine at the H1 receptor. Molecular modeling studies suggest that the potent activity of these analogs may be due to an increased spacer chain length between the pyrimidine nucleus and a side-chain aromatic ring. nih.gov
H2 Receptor Antagonism: Derivatives of 2-amino-3-nitropyridine have been synthesized as analogs of histamine H2-receptor antagonists. nih.gov Their activity is influenced by the nature and position of substituents on the pyridine ring. For instance, a 4-pyridyl substituent was found to be more potent than 3- or 2-pyridyl substituents. nih.gov The antagonist activity is evaluated by measuring the inhibition of histamine-induced chronotropic responses in guinea pig atria. nih.gov
Table 2: Antihistaminic Activity of this compound Analogs
| Analog Class | Target Receptor | Mechanism of Action | Reference |
|---|---|---|---|
| Condensed 2-arylaminoethylpyrimidin-4(3H)-ones | Histamine H1 Receptor | Competitive and reversible antagonism | nih.gov |
| 2-Amino-3-nitropyridine derivatives | Histamine H2 Receptor | Antagonism, substituent-dependent potency | nih.gov |
The antagonistic activity of certain this compound analogs against the effects of amphetamine is linked to their interaction with monoamine neurotransmitter systems. Amphetamine and its analogs primarily exert their effects by increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin.
Certain derivatives of this compound have been shown to possess significant cardiac activity, including antiarrhythmic and cardiotonic effects.
Antiarrhythmic Activity: Dihydro- and hexahydro-2-dialkylaminoalkyl-9-phenyl-1H-indeno[2,1-c]pyridines have demonstrated notable antiarrhythmic activity in assays against induced ventricular arrhythmias. nih.gov The stereochemistry of these compounds is crucial for their activity, with the all-cis-hexahydro isomers being consistently more active than the H9H9a-trans isomers. nih.gov
Cardiotonic Activity: Acylation of 2-hydroxyalkylamino, 2-hydroxyalkoxy, and 2-aminoalkyl-amino substituted 3-cyano-5-(4-pyridinyl) pyridines has been explored to develop potential cardiotonic agents. nih.gov The cardiovascular activity of these derivatives is compared with that of their parent compounds to establish structure-activity relationships. Additionally, some pyridine derivatives have been shown to decrease perfusion pressure in isolated rat heart models, with theoretical studies suggesting a possible interaction with the M2 muscarinic receptor. researchgate.net
Influence on Neurological Disorders
Aminopyridines are recognized for their activity within the central nervous system (CNS). researchgate.net Their primary mechanism of action involves the blockade of voltage-gated potassium channels. nih.gov This action enhances calcium influx and neurotransmitter release, such as acetylcholine, leading to increased excitability of the nervous system. researchgate.net In demyelinating neurological disorders like multiple sclerosis, this potassium channel blockade is thought to improve axonal conduction in demyelinated nerve fibers. researchgate.net
While direct studies on this compound are limited, the therapeutic application of aminopyridines like 4-aminopyridine (dalfampridine) for improving walking in multiple sclerosis patients underscores the potential of this class of compounds. researchgate.netrsc.org The ethylamino group at the 2-position of the pyridine ring may modulate the potency and selectivity of potassium channel blockade. The design of novel 2-aminopyridine (B139424) derivatives as inhibitors of neuronal nitric oxide synthase (nNOS), a therapeutic target for various neurological disorders, further highlights the importance of this scaffold in CNS drug discovery. nih.gov The development of selective nNOS inhibitors is a key strategy for addressing neurodegenerative diseases. nih.gov
Table 1: Neurological Activity of Aminopyridine Analogs
| Compound | Mechanism of Action | Therapeutic Application |
| 4-Aminopyridine (Dalfampridine) | Voltage-gated potassium channel blocker | Improvement of walking in multiple sclerosis researchgate.netrsc.org |
| 3,4-Diaminopyridine (Amifampridine) | Voltage-gated potassium channel blocker | Treatment of Lambert-Eaton myasthenic syndrome nih.gov |
| 2-Aminopyridine Derivatives | Neuronal nitric oxide synthase (nNOS) inhibition | Potential for treating neurodegenerative disorders nih.govnih.gov |
Anti-Inflammatory Pathways and Cyclooxygenase (COX) Enzyme Inhibition
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key players in this process. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. dovepress.com Several pyridine and pyrimidine derivatives have been investigated for their anti-inflammatory and selective COX-2 inhibitory activities. nih.govmdpi.com For instance, certain pyridazine derivatives have shown potent COX-2 inhibition, with some compounds exhibiting greater potency than the well-known COX-2 inhibitor, celecoxib. nih.gov
The anti-inflammatory potential of 2-aminopyridine derivatives has also been recognized. nih.gov The structure of the aminopyridine can be modified to enhance its anti-inflammatory properties. For example, the synthesis of pyrazole-bearing methylamine derivatives from a pyrazole core has yielded compounds with significant anti-inflammatory and selective COX-2 inhibitory action. dovepress.com The structural features of this compound suggest that its analogs could also interact with the active site of COX enzymes. The ethylamino group could influence the binding affinity and selectivity towards COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: COX-2 Inhibitory Activity of Pyridine and Pyridazine Derivatives
| Compound Series | Example Compound | IC50 for COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyridazine Derivatives | Compound 6b | 0.18 | 6.33 |
| Pyridazine Derivatives | Compound 4c | 0.26 | - |
| Pyrazole-bearing Methylamines | Compound 5u | 1.79 | 74.92 |
| Pyrazole-bearing Methylamines | Compound 5s | 2.51 | 72.95 |
| Reference Drug | Celecoxib | 0.35 | - |
Data is for related heterocyclic compounds, not this compound itself, to illustrate the potential for COX inhibition within this class of molecules. dovepress.comnih.gov
Anti-Fibrotic Mechanisms through Collagen and Hydroxyproline Regulation
Fibrosis is characterized by the excessive accumulation of extracellular matrix components, primarily collagen. doi.org The inhibition of collagen synthesis is a key therapeutic strategy for fibrotic diseases. plos.org Certain pyridine derivatives have demonstrated anti-fibrotic activity by targeting enzymes involved in collagen production. granulesindia.com One such enzyme is prolyl-4-hydroxylase, which is crucial for the formation of stable collagen triple helices through the hydroxylation of proline residues to form hydroxyproline. nih.gov
For instance, 2,4-pyridinedicarboxylic acid (2,4-PDCA) has been shown to inhibit collagen formation by acting as a competitive inhibitor of prolyl 4-hydroxylase, leading to a decrease in hydroxyproline formation. nih.gov The structural similarity of this compound to such inhibitors suggests that its analogs could potentially exert anti-fibrotic effects through a similar mechanism. By interfering with collagen synthesis and deposition, these compounds could help to mitigate the progression of fibrotic conditions. The evaluation of hepatic hydroxyproline levels is a common method to assess the anti-fibrotic activity of compounds in animal models of liver fibrosis. researchgate.net
Antioxidant Activity and Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. jmchemsci.com The antioxidant potential of various pyridine derivatives has been explored, with many compounds demonstrating significant radical scavenging activity. researchgate.net
The antioxidant capacity of 2-aminopyridine derivatives has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com Substituted 2-aminopyridine δ-lactone derivatives, for example, have shown considerable antioxidant capacity. mdpi.com The mechanism often involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. The presence of an ethylamino group on the pyridine ring in this compound could influence its antioxidant properties by affecting the electron density of the molecule and the ease with which it can donate a hydrogen atom.
Table 3: Antioxidant Activity of Substituted 2-Aminopyridine δ-Lactone Derivatives
| Compound | IC50 (mg/mL) in DPPH assay |
| 5a | 1.30 |
| 5b | 2.15 |
| 5c | 3.61 |
| 5d | 1.89 |
| 5e | 2.55 |
| 5f | 1.76 |
This table presents data for substituted 2-aminopyridine δ-lactone derivatives to illustrate the antioxidant potential within the broader class of 2-aminopyridine compounds. mdpi.com
General Principles of Biological Activity Modification
The biological activity of aminopyridine derivatives can be finely tuned through structural modifications. Understanding the influence of steric and electronic properties, as well as the position of substituents, is crucial for the design of new therapeutic agents.
The steric and electronic properties of substituents on the aminopyridine scaffold play a significant role in determining the biological activity. psu.edu The size, shape, and electron-donating or electron-withdrawing nature of a substituent can affect how the molecule interacts with its biological target. sciencepublishinggroup.com For instance, in the context of antiproliferative activity of pyridine derivatives, the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity, while bulky groups or halogen atoms may decrease it. nih.gov
The ethylamino group in this compound introduces both steric bulk and electronic effects. The ethyl group is larger than a hydrogen atom, which can influence the binding of the molecule to a receptor or enzyme active site. Electronically, the amino group is an activating group, increasing the electron density of the pyridine ring, which can impact its reactivity and intermolecular interactions.
The position of the amino group on the pyridine ring (2-, 3-, or 4-position) gives rise to three isomeric forms of aminopyridine, each with distinct pharmacological profiles. sciencepublishinggroup.comresearchgate.net The position of the substituent affects the basicity and electronic distribution of the molecule, which in turn influences its biological activity. researchgate.net For example, the position of the amino group in copper aminopyridine complexes affects the metal-ligand bonding strengths. researchgate.net
Similarly, the location of other substituents on the pyridine ring can dramatically alter the pharmacological properties. A study on thiosemicarbazide derivatives showed that the position of a substituent on the phenyl ring significantly impacted the antibacterial activity. mdpi.com Therefore, the pharmacological profile of an ethylaminopyridine would be expected to differ significantly depending on whether the ethylamino group is at the 2-, 3-, or 4-position of the pyridine ring.
Potential Interactions with Biological Targets
The biological activity of this compound analogs is intrinsically linked to their ability to interact with specific molecular targets within biological systems. While the precise targets for this compound itself are not extensively characterized in publicly available literature, studies on closely related 2-aminopyridine derivatives provide valuable insights into potential interaction pathways. These compounds are known to engage with a variety of biological macromolecules, including enzymes and receptors, thereby modulating their function.
One of the key factors influencing the target interaction of these analogs is the nature of the substituent on the amino group. For instance, in a series of 2-amino-3-cyanopyridine derivatives, the presence of a cyclohexylamine substituent was found to be crucial for their antibacterial activity against Gram-positive bacteria. mdpi.comnih.gov This suggests that the size and lipophilicity of the alkyl group on the nitrogen atom play a significant role in target recognition and binding. Molecular docking studies on such derivatives have further illuminated potential interactions at the molecular level, suggesting that these compounds can fit into the active sites of bacterial enzymes. mdpi.comresearchgate.net
Table 1: Potential Biological Targets of 2-Aminopyridine Analogs
| Target Class | Specific Target Example(s) | Observed Effect of Analog | Reference(s) |
| Enzymes | DNA Gyrase, Topoisomerase IV | Inhibition of bacterial growth | mdpi.com |
| Enzymes | Cyclooxygenase (COX) | Anti-inflammatory and antiplatelet effects | nih.govmdpi.com |
| Enzymes | Thromboxane A2 Synthase | Inhibition of platelet aggregation | nih.govnih.gov |
| Receptors | Kinase Receptors (e.g., ALK, ROS1) | Anticancer activity | nih.gov |
Mechanisms of Antimicrobial Activity
The antimicrobial properties of 2-aminopyridine derivatives, including analogs of this compound, are a subject of ongoing investigation. The primary mechanism appears to be multifaceted, involving disruption of the bacterial cell envelope and potentially the inhibition of essential intracellular enzymes.
A prominent hypothesis for the antimicrobial action of certain 2-aminopyridine analogs is the disruption of the bacterial cell membrane. nih.govmdpi.com The amphipathic nature of these molecules, possessing both a hydrophilic pyridine head and a lipophilic alkylamino side chain, allows them to interact with and insert into the lipid bilayer of bacterial membranes. This insertion can lead to a loss of membrane integrity, causing leakage of essential cytoplasmic contents and ultimately cell death. mdpi.com This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative organisms. nih.gov
In addition to membrane disruption, inhibition of intracellular targets is another plausible mechanism. As suggested by molecular docking studies, 2-aminopyridine derivatives may bind to and inhibit the function of essential bacterial enzymes. mdpi.comresearchgate.net For instance, some pyridine-containing compounds have been shown to target DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. mdpi.com By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.
The structure of the alkylamino side chain is a critical determinant of antimicrobial potency. Structure-activity relationship (SAR) studies have shown that the length and nature of this chain influence the compound's ability to penetrate the bacterial cell wall and interact with its target. For example, one study on 2-amino-3-cyanopyridine derivatives demonstrated that while a cyclohexylamine substituent conferred activity, the introduction of additional methylene (B1212753) groups after the amine function led to a loss of activity. mdpi.comnih.gov This highlights the specific structural requirements for effective antimicrobial action.
Table 2: Antimicrobial Activity Profile of a 2-Aminopyridine Analog (Compound 2c with cyclohexylamine)
| Microorganism | Type | Activity | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive | Active | 0.039 | mdpi.comresearchgate.net |
| Bacillus subtilis | Gram-positive | Active | 0.039 | mdpi.comresearchgate.net |
| Escherichia coli | Gram-negative | Inactive | - | mdpi.com |
| Candida albicans | Yeast | Inactive | - | mdpi.com |
Antiplatelet Inhibitory Activity Mechanisms
Several pyridine derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. The mechanisms underlying this antiplatelet activity are primarily centered on the inhibition of enzymes involved in the synthesis of pro-aggregatory molecules, such as thromboxane A2 (TXA2).
Research has shown that pyridine and its derivatives can act as inhibitors of thromboxane A2 synthase, a critical enzyme in the arachidonic acid cascade that produces TXA2. nih.govnih.gov TXA2 is a potent vasoconstrictor and platelet agonist. By inhibiting its synthesis, these compounds can effectively reduce platelet activation and aggregation.
A crucial finding in this area is the influence of substitution on the pyridine ring. Studies have indicated that substitution at the 2-position of the pyridine ring can significantly impact the inhibitory activity against thromboxane synthase. nih.gov This suggests that the ethylamino group in this compound would be a key determinant of its antiplatelet potential. While some 3-substituted pyridine derivatives have shown high potency, the effect of a 2-alkylamino substituent requires more specific investigation.
In addition to thromboxane synthase, some pyridine-containing compounds have also been found to inhibit cyclooxygenase (COX) enzymes. nih.govnih.gov COX enzymes are responsible for the initial steps in the conversion of arachidonic acid to prostaglandins, which are precursors to thromboxane. Inhibition of COX would therefore also lead to a reduction in TXA2 levels and a decrease in platelet aggregation. The selectivity of these compounds for COX-1 versus COX-2 is an important factor in their potential therapeutic application and side effect profile.
While direct studies on this compound are not abundant, the available evidence from related 2-aminopyridine and general pyridine derivatives points towards the modulation of the arachidonic acid pathway as the primary mechanism for their antiplatelet effects.
Table 3: Potential Mechanisms of Antiplatelet Activity for Pyridine Analogs
| Mechanism | Target Enzyme | Consequence | Reference(s) |
| Inhibition of Thromboxane Synthesis | Thromboxane A2 Synthase | Reduced production of thromboxane A2, a potent platelet agonist. | nih.govnih.gov |
| Inhibition of Prostaglandin Synthesis | Cyclooxygenase (COX) | Reduced production of prostaglandin precursors of thromboxane A2. | nih.govnih.gov |
Applications in Materials Science and Advanced Technologies
Development of Polymers and Coatings
While direct large-scale polymerization of 2-(Ethylamino)pyridine is not common, its structural motif, particularly the aminopyridine core, is utilized in the synthesis of specialty polymers and coatings. The incorporation of the pyridine (B92270) ring into polymer backbones is known to enhance thermal stability, solubility, and mechanical properties. researchgate.netcore.ac.uk
Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and chemical resistance. The inclusion of pyridine units into the polyimide backbone can improve solubility without compromising thermal stability. researchgate.netcore.ac.uk This is attributed to the increased dipole-dipole interactions between the polar pyridine ring and the solvent. core.ac.uk Diamines containing pyridine moieties, which are structurally related to this compound, are synthesized and then polymerized with various aromatic dianhydrides to produce these advanced polyimides. researchgate.net These polymers find applications in the aerospace and electronics industries due to their robust properties.
Epoxy Resins: Pyridine derivatives can be employed as curing agents or catalysts in epoxy resin formulations. chemrxiv.orgchemrxiv.orgrsc.orggoogle.com The amino group can react with the epoxy groups, leading to cross-linking and the formation of a rigid, thermoset polymer network. The presence of the pyridine ring can influence the curing kinetics and the final properties of the cured resin, such as hardness and chemical resistance. google.com For instance, hardeners containing pyridine groups with a secondary amino group have been shown to facilitate rapid curing of epoxy resins, even under humid conditions, resulting in films with high rigidity. google.com
Functional Polymers: The 2-(arylimino)pyridine structure is a key component in certain catalyst systems used for ethylene (B1197577) polymerization. mdpi.com Nickel and palladium complexes with these ligands have been instrumental in producing polyethylenes with specific branching and molecular weight characteristics. mdpi.com While not a direct application of this compound as a monomer, this highlights the importance of the 2-aminopyridine (B139424) scaffold in controlling polymerization processes.
The table below summarizes the role of pyridine derivatives in various polymer systems.
| Polymer System | Role of Pyridine Derivative | Resulting Properties |
| Polyimides | Monomer (as part of a diamine) | Enhanced solubility, high thermal stability |
| Epoxy Resins | Curing agent/catalyst | High rigidity, rapid curing |
| Polyethylene (B3416737) | Ligand in polymerization catalyst | Control over polymer microstructure |
Functional Materials Development (e.g., Smart Packaging Films)
The development of "smart" or "intelligent" packaging is a growing field in materials science, aimed at providing real-time information about the condition of packaged goods, particularly perishable foods. unl.ptmdpi.commdpi.com One key area of development is colorimetric indicators that signal changes in pH due to food spoilage. ihu.ac.irresearchgate.netmdpi.com
Food spoilage, especially in protein-rich foods like meat and fish, often leads to the production of volatile nitrogenous compounds, such as ammonia (B1221849) and other amines. researchgate.net These compounds increase the pH within the packaging headspace. mdpi.com This pH change can be visually detected by incorporating a halochromic (pH-sensitive) dye into the packaging material. nih.gov
While this compound itself is not typically used as a pH indicator dye, the chemical principles underlying its structure are relevant. As an amine, it is a weak base and its parent compounds, aminopyridines, can be protonated in acidic conditions. This property is fundamental to the operation of many pH indicators. The research in this area, however, predominantly focuses on the use of natural pigments like anthocyanins, which exhibit distinct color changes over a range of pH values. mdpi.comihu.ac.irmdpi.com These natural dyes are often incorporated into biodegradable polymer films, such as those made from chitosan (B1678972) or cellulose, to create a complete smart packaging system. nih.gov
The potential for synthetic pyridine derivatives to act as pH-sensitive components in such systems is an area of interest, given their chemical stability and tunable properties. The amino group in compounds like this compound could, in principle, be tailored to respond to specific pH ranges relevant to food spoilage.
Fabrication of Nonlinear Optical Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those produced by lasers. researchgate.net These materials are crucial for a variety of advanced photonic applications, including frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. ijaerd.org Organic materials, particularly those with electron donor and acceptor groups connected by a π-conjugated system, have shown great promise for NLO applications.
Derivatives of 2-aminopyridine have been extensively studied as building blocks for NLO materials. ijaerd.orgifmo.rujournal-vniispk.ru The 2-aminopyridine moiety can act as an effective electron donor, and when combined with a suitable electron acceptor group within the same molecule, it can lead to a large second-order nonlinear optical response.
Second-Harmonic Generation (SHG): SHG is a process where two photons of the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. ijaerd.org For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. ifmo.ru Researchers have successfully synthesized and grown single crystals of 2-aminopyridine derivatives complexed with other organic molecules (co-crystals) that exhibit significant SHG efficiency. ijaerd.orgifmo.ru For example, organic NLO crystals of 2-aminopyridinium p-aminobenzoate have been shown to have an SHG relative efficiency 2.2 times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material. ijaerd.org
The synthesis of these materials often involves the reaction of 2-aminopyridine or its derivatives with an organic acid to form a salt, which is then crystallized. The ethyl group in this compound could potentially influence the crystal packing and, consequently, the NLO properties of the resulting material.
The table below presents examples of NLO crystals based on 2-aminopyridine derivatives.
| Compound | Crystal System | Key Finding |
| 2-Aminopyridinium p-aminobenzoate | Orthorhombic | SHG efficiency 2.2 times that of KDP ijaerd.org |
| 2,6-Diaminopyridinium-4-nitrophenolate-4-nitrophenol | - | Good vibrational, dielectric, and thermal properties for NLO applications ifmo.ru |
| 2-Aminopyridine-4-nitrophenol | - | Studied for its refractometric parameters relevant to NLO applications journal-vniispk.ru |
Role as Analytical Reagents for Compound Detection and Quantification
The structural features of this compound, namely the nitrogen atom in the pyridine ring and the secondary amine group, make it and its derivatives potential ligands for the detection and quantification of various analytes, particularly metal ions. mdpi.comrsc.orgrsc.orgnih.govresearchgate.net These compounds can act as chemosensors, where the binding of an analyte to the molecule results in a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). rsc.orgrsc.org
Metal Ion Detection: Pyridine-based ligands are known to form stable complexes with a wide range of metal ions. mdpi.comnih.gov The nitrogen atoms of the pyridine ring and the amino group can coordinate with a metal ion, leading to the formation of a chelate ring. This interaction can significantly alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. For instance, fluorescent sensors based on pyridine derivatives have been developed for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of the metal ion to the sensor molecule produces a distinct fluorescent response. mdpi.com While specific studies detailing the use of this compound as a chemosensor are not prevalent, its structural similarity to other effective pyridine-based sensors suggests its potential in this area. mdpi.comrsc.orgnih.gov
Organic Compound Quantification: In a broader sense, pyridine and its derivatives are used in various analytical methods for the quantification of organic compounds. For example, in chromatography, the basic nature of the pyridine ring can be exploited for separation and detection. However, specific applications of this compound as a derivatizing agent or a standard for the quantification of other organic compounds are not widely documented in the readily available literature.
The development of chemosensors often involves modifying the basic pyridine structure to enhance selectivity and sensitivity for a particular analyte. The ethylamino group in this compound could be a site for such modifications to create more sophisticated analytical reagents.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating Structural Features Governing Catalytic Performance
The catalytic efficacy of metal complexes derived from 2-aminopyridine (B139424) ligands, including 2-(Ethylamino)pyridine, is profoundly influenced by their structural characteristics. Research into group-IV metal complexes stabilized by aminopyridinato ligands has demonstrated that modifications to the ligand framework are crucial for optimizing catalysts for olefin polymerization. The design of the ligand and the resulting complex architecture directly impact catalytic activities. For instance, less bulky ligands have been associated with ligand transfer to aluminum co-catalysts, a problem that can be mitigated by using tridentate ligands. researchgate.net
In the context of ethylene (B1197577) polymerization using 2-(arylimino)pyridine-nickel catalysts, steric protection of the active site is a key determinant of catalyst stability and performance, particularly at elevated temperatures. mdpi.com The substituents on the N-aryl group of the 2-iminopyridine ligand can significantly alter the properties of the resulting polyethylene (B3416737). mdpi.com For example, nitro-appended 2-(arylimino)pyridine-nickel catalysts have shown good catalytic performance, producing high molecular weight polymers resembling linear-low density polyethylene (LLDPE). mdpi.com The nature and position of substituents on the ligand framework influence both the catalytic activity and the molecular weight of the polymer produced. researchgate.netmdpi.com
Table 1: Influence of Ligand Structure on Catalytic Activity in Ethylene Polymerization
| Catalyst Precursor | Activator | Activity (g PE (mol of Ni)⁻¹ h⁻¹) | Polymer Molecular Weight (Mw) (g mol⁻¹) | Reference |
| Ni4 / [2-{(2,6-CH(4-FPh)₂-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂ | EtAlCl₂ | Up to 4.7 x 10⁶ | Up to 1.4 x 10⁵ | mdpi.com |
| Ni4 / [2-{(2,6-CH(4-FPh)₂-4-NO₂C₆H₂)N=CMe}C₅H₄N]NiBr₂ | MMAO | 2.4 x 10⁶ | 53.0–81.6 x 10³ | mdpi.com |
Correlating Structural Modifications with Biological Potency and Selectivity
The biological activity of 2-aminopyridine derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity as therapeutic agents.
In the development of antimalarial drugs, modifications to the 2-amino group of 3,5-diarylaminopyridines were found to cause a loss of antimalarial activity, highlighting the critical role of this functional group. nih.gov Conversely, replacing the pyridine (B92270) core with a pyrazine (B50134) ring led to a new series of analogues with potent oral antimalarial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of Plasmodium falciparum. nih.gov
For 5-HT1A receptor agonists, SAR studies on aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives revealed that specific substitutions significantly enhance agonist properties. nih.gov The combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring was found to have a synergistic effect. For example, compound 40 (3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) proved to be a more potent 5-HT1A agonist than its 5-unsubstituted analogue 38 . nih.gov
Furthermore, research on 2-aminopyridine analogs as inhibitors for enzymes in Pseudomonas aeruginosa showed that inhibitor potency improved with more electrophilic substituents at the ortho-position of an aromatic ring attached to the core structure. mdpi.com The presence of groups capable of forming hydrogen bonds, such as -OH and -NH2, has also been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. mdpi.comnih.gov In contrast, the introduction of bulky groups or halogen atoms often leads to lower antiproliferative activity. mdpi.comnih.gov
Table 2: SAR of 2-Aminopyridine Derivatives as Antimalarials
| Compound Series | Modification | Biological Activity | IC₅₀ (K1 strain) | Reference |
| 3,5-diaryl-2-aminopyridines | Replacement/substitution of 2-amino group | Loss of activity | - | nih.gov |
| 3,5-diaryl-2-aminopyrazines | Replacement of pyridine core with pyrazine | Potent oral antimalarial activity | 6-94 nM | nih.gov |
Impact of Substituent Effects on Reactivity
The chemical reactivity of the this compound scaffold is significantly modulated by the electronic and steric nature of substituents on the pyridine ring. These substituents can influence reaction pathways and the properties of the resulting products.
For instance, in reactions of functionalized maleimides with 2-aminopyridines, the nature of the substituent at the 5-position of the pyridine ring determines the final product. beilstein-journals.org An electron-donating methyl group leads to a cyclization reaction, forming a ring-fused pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine. beilstein-journals.org In contrast, an electron-withdrawing bromo substituent prevents this cyclization, resulting in an N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide. beilstein-journals.org This demonstrates that electron-withdrawing groups can deactivate the pyridine nitrogen, hindering the subsequent cyclization step. beilstein-journals.org
Similarly, the electronic effects of substituents on the central pyridine ring of NNN pincer-type ligands have been studied. nih.gov Ligands with electron-withdrawing groups exhibit aromatic resonances shifted further downfield in NMR spectra compared to those with neutral or electron-donating groups. nih.gov These electronic modifications also influence the properties of their metal complexes, affecting the electron density around the metal center. nih.gov In the context of 2-N-phenylaminopyridine derivatives, the position of nitro and methyl groups on the pyridine ring strongly affects the structural and optical properties of the isomers. mdpi.com
Relationship between Molecular Rigidity and Complex Formation
The rigidity of a ligand, such as this compound, is a critical factor in the formation and stability of its metal complexes. Ligand rigidity influences the coordination geometry, the stability of the resulting complex, and its subsequent reactivity.
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatives for Enhanced Efficacy
The modification of the 2-(ethylamino)pyridine core is a key strategy for developing new chemical entities with superior performance in various applications, from materials science to pharmacology. Research in this area focuses on systematic structural alterations to tune electronic, steric, and physicochemical properties, thereby enhancing desired functions.
One prominent strategy involves the strategic incorporation of different functional groups onto the pyridine (B92270) ring or the ethylamino side chain to establish robust Structure-Activity Relationships (SAR). For instance, in the development of novel 5-HT1A receptor agonists, derivatives of the related 2-pyridinemethylamine scaffold were synthesized. nih.gov The introduction of a fluorine atom into the side chain was found to significantly enhance and prolong the in vivo agonist activity after oral administration. nih.gov Further studies on this class of compounds revealed that the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically improved the 5-HT1A agonist properties. nih.gov
Similarly, research into novel antimycobacterial agents identified a 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) compound as a promising hit from a high-throughput screen. biorxiv.org Subsequent synthesis and evaluation of analogues established critical SAR insights. These studies indicated that the methylpyridin-2-yl group was crucial for inhibiting Mycobacterium ulcerans. The most potent analogue, MMV1578877, exhibited submicromolar activity and was non-cytotoxic in human fibroblasts. biorxiv.org
In the realm of materials science, novel fluorescent compounds have been developed from 2-aminopyridine (B139424) precursors. By reacting functionalized maleimides with 2-aminopyridines bearing either electron-donating or electron-withdrawing groups, researchers have selectively prepared luminogens. beilstein-journals.org Derivatives based on an acceptor-donor-acceptor (A-D-A) structure, such as N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, were found to exhibit aggregation-induced emission enhancement (AIEE), a highly desirable property for applications in sensors and imaging. beilstein-journals.org
Table 1: Structure-Activity Relationship (SAR) Highlights in Pyridine Derivatives
| Scaffold/Derivative Class | Key Structural Modification | Observed Effect on Efficacy | Application Area |
| 2-Pyridinemethylamine Analogues | Incorporation of fluorine into side chain | Enhanced and prolonged 5-HT1A agonist activity nih.gov | Neuroscience/Drug Discovery |
| 2-Pyridyl Thieno[3,2-d]pyrimidines | Variation of substituents on pyridyl group | Modulation of antimycobacterial potency; methyl group found to be crucial biorxiv.org | Infectious Disease |
| N-methyl-4-((pyridin-2-yl)amino)maleimides | Introduction of electron-withdrawing groups | Up to 15-fold fluorescence enhancement in aqueous media (AIEE) beilstein-journals.org | Materials Science/Luminogens |
Integration with Advanced Synthetic Methodologies
Modernizing the synthesis of this compound and its derivatives is crucial for improving efficiency, safety, and environmental sustainability. Researchers are increasingly moving away from traditional batch processing towards advanced methodologies like continuous flow chemistry and photoredox catalysis.
Continuous flow synthesis offers significant advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for streamlined, automated production. researchgate.net This technology has been successfully applied to the synthesis of various pyridine derivatives. For example, a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst has been developed for the N-oxidation of pyridines, achieving yields of up to 99%. researchgate.net This flow process is noted as being safer, greener, and more efficient than conventional batch reactors, with the catalyst maintaining activity for over 800 hours of continuous operation. researchgate.netorganic-chemistry.org Flow chemistry has also proven effective for the synthesis of other heterocyclic systems like pyrazoles and imidazopyridines, significantly reducing reaction times from hours to minutes. mdpi.comacs.org
Another frontier is the use of visible light-induced C-H functionalization, which provides a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly onto the pyridine scaffold. mdpi.com These methods often operate under mild conditions without the need for pre-functionalized starting materials, representing a more atom-economical approach. Research in this area has demonstrated the C3-arylation and C3-selenylation of imidazo[1,2-a]pyridines, a related heterocyclic system, using photocatalysts like rose bengal or erythrosine B under irradiation with blue LEDs. mdpi.com Such strategies hold immense potential for the late-stage functionalization of complex this compound derivatives, allowing for the rapid generation of diverse chemical libraries.
Expansion of Catalytic Applications
The this compound scaffold and its analogues are valuable as ligands in coordination chemistry and homogeneous catalysis. The nitrogen atoms of the pyridine ring and the amino group can chelate to a metal center, creating stable complexes that can catalyze a wide range of chemical transformations.
A significant area of application is in base metal catalysis, which seeks to replace expensive and rare precious metals with more abundant alternatives like iron. umn.edu Iron(II) complexes featuring amino-pyridine ligands have been synthesized, characterized, and evaluated as catalysts for Atom Transfer Radical Polymerization (ATRP). umn.edunsf.gov In a study comparing two such complexes, the subtle change from an ethyl to a tert-butyl substituent on the amino carbon was shown to influence catalytic activity in styrene (B11656) polymerization. The complex with the bulkier tert-butyl group displayed a higher ATRP activity, highlighting the importance of ligand design and optimization for developing future iron-based ATRP catalysts. umn.edunsf.gov
The versatility of the aminopyridine ligand framework extends to other transition metals as well. Palladium(II) complexes with various substituted pyridine ligands are known to be efficient catalysts for reactions such as the carbonylation of nitro compounds and the reduction of nitroarenes. nih.gov The catalytic efficiency of these complexes often correlates with the electronic properties (basicity) of the pyridine ligand. nih.gov Furthermore, Schiff base ligands derived from the condensation of 2-aminopyridine derivatives can form complexes with metals like copper, nickel, and cobalt, which have been investigated for their ability to catalyze the decomposition of hydrogen peroxide. arcjournals.org
In-depth Mechanistic Understanding through Multidisciplinary Approaches
A profound understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate the intricate pathways by which reactions involving this compound proceed.
Experimental approaches include kinetic studies to determine reaction rates and dependencies, as well as advanced spectroscopic methods like in-situ NMR to identify transient intermediates. For example, the reaction of this compound with a specific Ruthenium(BINAP)(PPh3) complex was studied, leading to a proposed mechanism for the cleavage of the N-Ethyl bond. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for complementing experimental work. DFT can be used to model reaction energy profiles, visualize transition state structures, and explain observed reactivity and selectivity. A study on the aminolysis of esters catalyzed by 6-halo-2-pyridones combined ¹H NMR experiments, kinetic analysis, and DFT calculations to unravel the reaction mechanism. researchgate.net The results demonstrated that the reaction proceeds through a ternary complex involving the catalyst, the amine, and the ester, where the catalyst acts as a bifunctional activator. Notably, a π–π stacking interaction between the catalyst and the phenyl ester in the transition state was identified through computational modeling. researchgate.net Applying such integrated multidisciplinary approaches to reactions involving this compound will be crucial for optimizing existing transformations and discovering new catalytic cycles.
Translational Research and Drug Discovery Pipeline Development
The structural motifs present in this compound and its derivatives make them attractive scaffolds for medicinal chemistry and drug discovery. The pyridine ring is a common feature in many FDA-approved drugs, and the amino side chain provides a handle for further modification to optimize pharmacological properties. nih.govresearchgate.net
The journey from a promising compound to a clinical candidate involves a comprehensive drug discovery pipeline. This process begins with the identification of "hits" through screening campaigns, as was the case for the antimycobacterial thienopyrimidine derivative MMV688122. biorxiv.org These hits then undergo a process of lead optimization, where medicinal chemists synthesize analogues to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This SAR-driven approach was successfully used to develop potent 5-HT1A agonists with improved oral bioavailability for potential use as antidepressants. nih.gov
Modern drug discovery also heavily utilizes in silico methods for virtual screening and ADMET prediction to prioritize the synthesis of the most promising candidates. acs.org Derivatives of 2-aminopyridine have been evaluated for a wide range of biological activities, including anticonvulsant, antihistaminic, and sympathetic blocking activities, indicating the broad therapeutic potential of this compound class. nih.govresearchgate.net The development of an HIV-1 maturation inhibitor, PF-46396, which features a complex pyridine-2-one structure, further illustrates the utility of pyridine scaffolds in targeting critical disease pathways. acs.org Future efforts will focus on systematically advancing this compound-based leads through this pipeline, from initial discovery and preclinical evaluation towards potential clinical development.
Q & A
Q. What are the most reliable synthetic routes for 2-(Ethylamino)pyridine, and how do their yields compare?
The two primary synthesis methods involve:
- Method 1 : Reacting 2-aminopyridine with iodoethane, yielding ~55% .
- Method 2 : Reductive amination of 2-aminopyridine with acetaldehyde, yielding ~81% .
For reproducibility, ensure strict control of reaction conditions (temperature, solvent purity, and stoichiometry). Lower yields in Method 1 may result from competing alkylation or side reactions, while Method 2’s higher efficiency stems from milder conditions. Always characterize products via NMR and mass spectrometry to confirm purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns and amine functionality.
- IR Spectroscopy : Identify N-H stretching (~3300 cm) and pyridine ring vibrations (1600–1400 cm) .
- Mass Spectrometry (MS) : Validate molecular weight (MW 122.17 g/mol) and fragmentation patterns .
Cross-referencing with databases like NIST or PubChem ensures accurate interpretation .
Q. How does solubility impact experimental design for this compound?
The compound is soluble in polar solvents (water, ethanol) but insoluble in non-polar solvents (hexane) . For reactions requiring anhydrous conditions, use dried ethanol or DMF. Solubility data should guide solvent selection for kinetic studies or catalytic applications.
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Segregate acidic or reactive waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. What mechanistic insights explain the yield differences between alkylation and reductive amination routes?
Method 1 (alkylation) may suffer from over-alkylation due to excess iodoethane, while Method 2 (reductive amination) benefits from in situ imine formation and selective reduction. Kinetic studies using H NMR to monitor intermediate imines could clarify rate-limiting steps . Computational modeling (DFT) may further elucidate electronic effects on reaction pathways.
Q. How can researchers optimize chromatographic methods for analyzing this compound in complex mixtures?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA for improved peak resolution.
- GC-MS : Derivatize the amine with BSTFA to enhance volatility and sensitivity .
Validate methods with spiked samples to assess recovery rates and limit of detection (LOD).
Q. How should contradictory data on reaction yields or purity be resolved?
- Variable Analysis : Compare solvent quality, catalyst loading, and temperature profiles across studies .
- Reproducibility Tests : Replicate experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify significant variables.
- Purity Assessment : Cross-check with orthogonal techniques (HPLC + NMR) to rule out impurities .
Q. What thermodynamic properties of this compound are critical for stability studies?
Q. How can catalytic systems be designed for selective functionalization of this compound?
Q. What gaps exist in understanding the environmental impact of this compound?
- Degradation Studies : Investigate photolytic or microbial degradation pathways using LC-QTOF-MS to identify metabolites .
- Ecotoxicology : Assess acute toxicity (e.g., Daphnia magna assays) and bioaccumulation potential .
Methodological Recommendations
- Experimental Design : Use factorial design to evaluate interactions between variables (e.g., solvent, temperature) .
- Data Validation : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research objectives .
- Literature Review : Cross-reference CAS 37059-57-7 in SciFinder or Reaxys for updated synthetic protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
